molecular formula C14H15IO3 B12825967 trans-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid

trans-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid

Cat. No.: B12825967
M. Wt: 358.17 g/mol
InChI Key: AVVNAOHVFDKTII-UHFFFAOYSA-N
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Description

trans-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a 2-iodophenyl ketone substituent. Its IUPAC name reflects the trans-configuration of the cyclopentane ring and the ortho-substituted iodophenyl group. The iodine atom in the ortho position likely confers increased lipophilicity and steric bulk compared to smaller substituents like chlorine or methoxy groups .

Properties

IUPAC Name

2-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IO3/c15-12-7-2-1-5-11(12)13(16)8-9-4-3-6-10(9)14(17)18/h1-2,5,7,9-10H,3-4,6,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVNAOHVFDKTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of trans-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid involves several steps. One common method includes the reaction of 2-iodobenzaldehyde with cyclopentanone in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to oxidation to yield the desired carboxylic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

trans-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid is utilized in various fields of scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The iodophenyl group can participate in halogen bonding, influencing the compound’s binding affinity to various receptors and enzymes. The carboxylic acid group can form hydrogen bonds, further stabilizing these interactions. These molecular interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name (Substituent) Substituent Position/Type Molecular Formula Molecular Weight CAS Number
trans-2-[2-(2-Iodophenyl)-2-oxoethyl]-... 2-Iodophenyl C₁₄H₁₅IO₃ 358.19 Not available
trans-2-[2-(3-Iodophenyl)-2-oxoethyl]-... 3-Iodophenyl C₁₄H₁₅IO₃ 358.19 733740-71-1
trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]-... 3-Chlorophenyl C₁₄H₁₅ClO₃ 266.72 733740-63-1
trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]-... 3-Methoxyphenyl C₁₅H₁₈O₄ 262.30 733740-56-2
trans-2-(2-Methoxybenzoyl)-... 2-Methoxybenzoyl C₁₅H₁₈O₄ 262.30 733740-82-4
trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]-... 4-Methoxyphenyl C₁₅H₁₈O₄ 262.30 733740-57-3

Key Findings:

Substituent Effects on Molecular Weight :

  • Iodinated derivatives exhibit the highest molecular weights (~358 g/mol) due to iodine’s atomic mass (127 g/mol). Chlorinated and methoxy-substituted analogs are lighter (~266–262 g/mol) .

Electronic and Steric Properties :

  • Iodo/Chloro Groups : Electron-withdrawing effects from iodine (polarizable) and chlorine may enhance electrophilicity at the ketone group, influencing reactivity. Iodine’s larger atomic radius introduces steric hindrance, particularly in the ortho position (target compound) .
  • Methoxy Groups : Electron-donating methoxy substituents (3- or 4-position) increase solubility in polar solvents. The 2-methoxy variant () may exhibit steric constraints similar to the target’s ortho-iodo group .

Positional Isomerism :

  • Ortho (2-position) : Steric hindrance may limit rotational freedom and alter binding interactions in biological systems.
  • Meta (3-position) : Balances electronic effects with moderate steric bulk.
  • Para (4-position) : Maximizes electronic effects without steric interference .

Lipophilicity Trends :

  • Iodinated compounds are more lipophilic (logP likely higher) than methoxy derivatives, impacting membrane permeability and pharmacokinetics.

Biological Activity

Trans-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid is a synthetic organic compound notable for its structural characteristics, including a cyclopentane ring and an iodophenyl moiety. This compound is of particular interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C14H15IO3, with a molecular weight of approximately 358.17 g/mol. The presence of the carboxylic acid functional group (-COOH) suggests potential interactions with biological targets, making it a candidate for drug development.

PropertyValue
Molecular FormulaC14H15IO3
Molecular Weight358.17 g/mol
CAS Number733740-70-0
Structural FeaturesCyclopentane ring, Iodophenyl group

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. The iodophenyl group enhances its reactivity, potentially allowing for specific binding interactions that could lead to therapeutic effects.

Interaction Studies

Research has shown that compounds with similar structures can act as antagonists or inhibitors of certain receptors. For instance, cyclopentane derivatives have been explored as carboxylic acid bio-isosteres, which may retain similar biological activities while offering improved pharmacological properties .

Biological Activity Data

Several studies have evaluated the biological activity of cyclopentane derivatives, including those structurally related to this compound. Notably:

  • Thromboxane A2 Receptor Antagonism : Cyclopentane derivatives have been synthesized and tested for their ability to inhibit thromboxane A2 receptors, showing promising IC50 values comparable to traditional carboxylic acids .
    CompoundIC50 (µM)
    Cyclopentane derivative 9Comparable to parent compound
    Traditional carboxylic acidReference value
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
  • Antimicrobial Properties : Preliminary studies suggest that certain analogs exhibit antimicrobial activity, which warrants further exploration in pharmacological contexts.

Case Studies

A case study examining the synthesis and evaluation of cyclopentane derivatives highlighted their potential as bio-isosteres for carboxylic acids in drug design. The study found that modifications at specific positions on the cyclopentane ring could significantly alter biological activity, emphasizing the importance of structural nuances in drug development .

Example Case Study: Derivative Synthesis

In a study focused on synthesizing various cyclopentane derivatives:

  • Synthesis Method : Multi-step organic synthesis involving Suzuki-Miyaura coupling reactions.
  • Biological Evaluation : Compounds were screened for receptor binding affinity and inhibitory activity against specific targets.

Q & A

Basic: What synthetic methodologies are recommended for preparing trans-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid, and how can reaction conditions be optimized for yield?

Answer:
A multi-step synthesis is typically employed, starting with cyclopentane-1-carboxylic acid derivatives. Key steps include:

  • Cyclopentane functionalization : Introduce the oxoethyl moiety via alkylation or Michael addition, ensuring stereochemical control .
  • Iodophenyl incorporation : Utilize halogenation (e.g., Sandmeyer reaction) or coupling reactions (e.g., Suzuki-Miyaura) with iodobenzene derivatives. The iodine’s directing effects require careful regioselectivity .
  • Oxidation : Convert intermediates to the ketone group using oxidizing agents like pyridinium chlorochromate (PCC).
    Critical parameters include temperature control (< 0°C for sensitive intermediates), solvent polarity (e.g., THF for Grignard reactions), and catalyst selection (e.g., BF₃·Et₂O for cyclization) .

Advanced: How does the steric and electronic profile of the 2-iodophenyl substituent affect the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

Answer:
The iodine atom acts as both a steric hindrance and an electron-withdrawing group:

  • Steric effects : The ortho-iodine position creates spatial constraints, limiting access to the aryl ring in coupling reactions. Bulkier ligands (e.g., XPhos) may improve catalytic efficiency .
  • Electronic effects : The iodine’s inductive effect reduces electron density on the aryl ring, favoring oxidative addition but slowing transmetallation. Pre-activation via borylation or silylation can mitigate this .
    Validation via computational modeling (DFT) and kinetic studies is recommended to tailor reaction conditions .

Basic: What analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

Answer:

  • NMR Spectroscopy : ¹H NMR (δ 7.5–8.0 ppm for aromatic protons; δ 2.5–3.5 ppm for cyclopentane protons) and ¹³C NMR (δ 190–200 ppm for ketone carbonyl) confirm connectivity. NOESY can verify trans-stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₄H₁₅IO₃) and isotopic patterns for iodine .
  • Chiral HPLC : Resolves enantiomers if asymmetric synthesis is attempted. Use cellulose-based columns with hexane/isopropanol gradients .

Advanced: How can researchers address discrepancies between computational predictions and experimental data regarding the compound’s conformational stability?

Answer:

  • Molecular Dynamics (MD) Simulations : Compare free energy landscapes with experimental data (e.g., X-ray crystallography or VCD spectroscopy) to identify overlooked torsional strains .
  • Solvent Effects : Re-evaluate solvent models in simulations; polar solvents (e.g., DMSO) may stabilize specific conformers via hydrogen bonding .
  • Crystallographic Analysis : Single-crystal X-ray diffraction provides definitive structural validation .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Exposure Control : Monitor airborne particles with HEPA filters. Avoid skin contact due to potential irritancy (wash with soap/water for 15 minutes if exposed) .
  • Waste Disposal : Neutralize acidic byproducts before disposal in halogenated waste containers .

Advanced: What strategies improve enantioselective synthesis of this compound, particularly for pharmacological studies?

Answer:

  • Chiral Auxiliaries : Use Evans oxazolidinones to control cyclopentane stereochemistry during alkylation .
  • Asymmetric Catalysis : Employ chiral phosphine ligands (e.g., BINAP) in palladium-mediated coupling steps .
  • Dynamic Resolution : Utilize enzymes (e.g., lipases) for kinetic resolution of racemic mixtures in ester intermediates .

Basic: How can researchers validate the compound’s stability under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–12) at 40°C for 72 hours. Monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., onset temperature >150°C suggests room-temperature stability) .

Advanced: What mechanistic insights explain the compound’s inconsistent bioactivity in enzyme inhibition assays?

Answer:

  • Metabolite Interference : Test for phase I/II metabolism (e.g., cytochrome P450 activity) using liver microsomes .
  • Protein Binding : Use surface plasmon resonance (SPR) to measure binding affinities, ruling out nonspecific interactions .
  • Allosteric Effects : Perform molecular docking to identify secondary binding pockets not predicted by initial models .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for polar impurities. Iodine’s UV activity aids tracking .
  • Recrystallization : Dissolve in hot ethanol and cool to –20°C for crystalline purity (>95% by HPLC) .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in tracking the compound’s metabolic fate in vivo?

Answer:

  • Synthesis : Introduce ¹³C at the cyclopentane carbonyl via labeled CO₂ in carboxylation steps .
  • Mass Spectrometry Imaging (MSI) : Track labeled metabolites in tissue sections to map distribution .
  • Pharmacokinetic Modeling : Use isotopic data to refine compartmental models for bioavailability and clearance rates .

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